3,4-Dinitrobenzonitrile
Overview
Description
3,4-Dinitrobenzonitrile: is an organic compound with the molecular formula C7H3N3O4 . It is characterized by the presence of two nitro groups (-NO2) and a nitrile group (-CN) attached to a benzene ring. This compound is a yellow crystalline solid and is used as an intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of Benzonitrile: One common method for preparing 3,4-Dinitrobenzonitrile involves the nitration of benzonitrile. This process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3 and 4 positions on the benzene ring.
Alternative Methods: Other methods may involve the use of different nitrating agents or catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems ensures precise control over temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions:
Reduction: 3,4-Dinitrobenzonitrile can undergo reduction reactions to form 3,4-diaminobenzonitrile. Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium on carbon or iron powder in acidic conditions.
Substitution: This compound can participate in nucleophilic aromatic substitution reactions. For example, the nitro groups can be replaced by other substituents such as halogens or alkoxy groups using appropriate reagents and conditions.
Oxidation: Although less common, oxidation reactions can further modify the nitro groups to form nitroso or other oxidized derivatives.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkoxides, and other nucleophiles.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction Products: 3,4-Diaminobenzonitrile.
Substitution Products: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: 3,4-Dinitrobenzonitrile is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable for creating a variety of derivatives.
Biology and Medicine:
Potential Pharmaceutical Applications: Research is ongoing to explore the potential use of this compound derivatives in pharmaceuticals. These derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.
Industry:
Dye and Pigment Production: This compound is used in the synthesis of dyes and pigments due to its ability to introduce nitro groups into aromatic compounds, which can alter the color properties of the final product.
Mechanism of Action
Molecular Targets: The specific mechanism by which 3,4-Dinitrobenzonitrile exerts its effects depends on the context of its use. In reduction reactions, the nitro groups are targeted by reducing agents, leading to the formation of amine groups.
Pathways Involved: The pathways involved in the reactions of this compound typically include electron transfer processes, nucleophilic attack, and bond rearrangements.
Comparison with Similar Compounds
- 3,5-Dinitrobenzonitrile
- 2,4-Dinitrobenzonitrile
- 4-Nitrobenzonitrile
Properties
IUPAC Name |
3,4-dinitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3O4/c8-4-5-1-2-6(9(11)12)7(3-5)10(13)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFXDEHCVXHEBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336449 | |
Record name | 3,4-Dinitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70336449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4248-33-3 | |
Record name | 3,4-Dinitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70336449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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